N-(2,2-dimethylpropyl)-2-hydroxybenzamide
Description
Chemical Identity and Classification
This compound is formally classified as an organic amide compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. The compound bears the Chemical Abstracts Service (CAS) registration number 694450-22-1, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, this compound is designated as 2-hydroxy-N-neopentylbenzamide, reflecting its structural composition of a hydroxylated benzamide core with a neopentyl (2,2-dimethylpropyl) substituent.
The compound's InChI (International Chemical Identifier) code is recorded as InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15), providing a standardized representation of its molecular structure. The corresponding InChI Key, WUMQTTSAODFXFE-UHFFFAOYSA-N, offers a condensed hash representation for database searches and computational applications.
From a chemical classification perspective, this compound belongs to the broader category of hydroxybenzamides, which are characterized by the presence of both amide and phenolic functional groups. This dual functionality endows the compound with distinctive chemical properties, including the capacity for hydrogen bonding through both the hydroxyl and amide groups, influencing its solubility characteristics and potential biological interactions.
Structural Features and Nomenclature
The molecular architecture of this compound exhibits several noteworthy structural features that distinguish it from other salicylamide derivatives. The core structure consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to the carboxamide functionality, creating the characteristic salicylamide framework. The 2,2-dimethylpropyl group, also known as the neopentyl group, represents a highly branched alkyl substituent attached to the amide nitrogen, contributing significant steric bulk to the molecule.
The presence of the ortho-hydroxyl group establishes the potential for intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the amide group, a structural feature that can significantly influence the compound's conformation and stability. This internal hydrogen bonding is characteristic of salicylamide derivatives and contributes to their unique physicochemical properties compared to para- or meta-hydroxylated analogs.
The following table summarizes the key structural parameters and identifiers for this compound:
The neopentyl substituent introduces quaternary carbon branching, which affects the molecule's rotational freedom and may influence its interaction with biological targets. The compound contains four rotatable bonds, providing moderate conformational flexibility while maintaining structural integrity through the rigid benzene ring system.
Position within Salicylamide Derivative Family
This compound occupies a distinctive position within the extensive family of salicylamide derivatives, which encompasses a broad range of compounds with demonstrated therapeutic potential. Salicylamide, the parent compound of this family, is formally known as o-hydroxybenzamide or the amide of salicylic acid, and serves as a non-prescription analgesic and antipyretic agent. The salicylamide derivative family includes numerous pharmaceutically significant compounds such as ethenzamide, labetalol, medroxalol, otilonium, oxyclozanide, salicylanilide, niclosamide, and raclopride.
Recent research has demonstrated the therapeutic potential of salicylamide derivatives across multiple domains, particularly in antiviral applications. Studies have shown that compounds in this class, exemplified by niclosamide and nitazoxanide, exhibit broad-spectrum antiviral activity against RNA and DNA viruses, including flavivirus, influenza A virus, and coronavirus. The structural diversity within the salicylamide family allows for optimization of pharmacological properties through strategic substitution patterns.
The incorporation of the bulky 2,2-dimethylpropyl group in this compound represents a specific approach to modifying the pharmacokinetic and pharmacodynamic properties of the salicylamide core. This substitution pattern may enhance metabolic stability by providing steric protection around the amide nitrogen, potentially leading to improved drug-like properties. The branched alkyl substituent also influences the compound's lipophilicity and membrane permeability characteristics, factors that are critical for biological activity.
Comparative analysis with other salicylamide derivatives reveals that this compound shares the fundamental hydroxybenzamide pharmacophore while introducing unique steric and electronic properties through its specific substitution pattern. This positioning within the family suggests potential applications in areas where traditional salicylamide derivatives have shown efficacy, including anti-inflammatory, analgesic, and potentially antiviral applications.
Historical Context and Research Evolution
The development of this compound occurs within the broader historical context of salicylamide derivative research, which has its origins in the early investigations of salicylic acid chemistry in the late 19th and early 20th centuries. The evolution of this chemical class has been driven by the need to develop compounds with improved therapeutic indices compared to traditional salicylate drugs while maintaining or enhancing their beneficial effects.
The patent literature reveals significant interest in salicylamide derivatives for pharmaceutical applications, with early work focusing on anti-inflammatory and immunosuppressive properties. Patent EP1219596A1, filed in 2000, describes salicylamide derivatives as inhibitors of nuclear factor kappa B (NF-κB) activation, highlighting their potential as anti-inflammatory and immunosuppressive agents. This research demonstrated that novel salicylamide derivatives could offer advantages over conventional treatments such as steroid agents and prostaglandin synthesis inhibitors, which often exhibit problematic side effect profiles.
Recent advances in salicylamide derivative research have expanded the scope of applications to include antiviral therapy. Contemporary studies have identified salicylamide derivatives as potent inhibitors of hepatitis B virus (HBV) replication, with compounds showing dose-dependent inhibitory effects on viral DNA production and antigen secretion. These findings represent a significant evolution from the traditional anti-inflammatory applications of salicylamide derivatives to cutting-edge antiviral applications.
The synthesis and characterization of this compound reflects modern approaches to drug design that emphasize structure-activity relationships and rational modification of lead compounds. The compound's development follows established synthetic methodologies for producing salicylamide derivatives, typically involving the condensation of 2-hydroxybenzoic acid (salicylic acid) with appropriate amine substrates under controlled reaction conditions.
Commercial availability of this compound through specialized chemical suppliers indicates ongoing research interest in this compound and related derivatives. The compound's inclusion in chemical databases and commercial catalogs suggests its utility as a research tool for investigating structure-activity relationships within the salicylamide family and for potential pharmaceutical development applications.
The evolution of analytical and synthetic methodologies has facilitated the detailed characterization of compounds like this compound, enabling researchers to establish comprehensive property profiles that inform both basic research and applied development efforts. Modern computational chemistry approaches have further enhanced understanding of the relationships between chemical structure and biological activity within the salicylamide derivative family, supporting the rational design of new therapeutic agents.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQTTSAODFXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358440 | |
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694450-22-1 | |
| Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkyl Group Protection
The 2-hydroxy group of salicylic acid is typically protected to prevent undesired reactions during amidation. US6197970B1 highlights alkylation using methyl, allyl, or benzyl groups, with methyl protection being predominant due to cost and simplicity. For example, treating 2-hydroxybenzoic acid with methyl chloride in alkaline conditions forms 2-methoxybenzoic acid, effectively masking the reactive hydroxy group.
Alternative Protecting Groups
Silyl ethers (e.g., trimethylsilyl) and tetrahydropyranyl (THP) groups offer orthogonal deprotection pathways. However, alkyl groups are preferred for industrial scalability, as deprotection via acidic reagents (e.g., HBr in acetic acid) aligns with large-scale safety protocols.
Amidation of Protected 2-Substituted Benzoic Acid
Acyl Chloride Intermediate
Activation of the carboxylic acid is achieved through thionyl chloride (SOCl₂) or oxalyl chloride, forming 2-methoxybenzoyl chloride. Subsequent reaction with 2,2-dimethylpropylamine in anhydrous dichloromethane or tetrahydrofuran (THF) yields N-(2,2-dimethylpropyl)-2-methoxybenzamide. This step requires stoichiometric control to minimize diacyl byproducts.
Coupling Reagent-Mediated Amidation
Modern protocols employ coupling agents like EDCl/HOBt or 2-chloro-4,6-disubstituted-1,3,5-triazines. For instance, combining 2-methoxybenzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in methanol facilitates efficient amide bond formation at 5°C, achieving >85% conversion.
Deprotection of the 2-Methoxy Group
Acidic Deprotection
Hydrobromic acid (48% in acetic acid) selectively cleaves the methyl ether at 80°C, regenerating the 2-hydroxy group without affecting the amide bond. This method, detailed in US6197970B1, affords N-(2,2-dimethylpropyl)-2-hydroxybenzamide in 72–78% yield after recrystallization from ethanol-water.
Lewis Acid-Assisted Cleavage
Boron tribromide (BBr₃) in dichloromethane at −20°C offers a low-temperature alternative, particularly for acid-sensitive substrates. However, this approach necessitates stringent moisture control and post-reaction quenching, complicating industrial adoption.
Optimization and Yield Enhancement
Solvent and Temperature Effects
Methanol emerges as the optimal solvent for both amidation and deprotection, balancing reactivity and solubility. Maintaining temperatures below 15°C during coupling minimizes racemization, while deprotection at 55–70°C accelerates reaction kinetics.
Purification Techniques
Crude product purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol) achieves >95% purity. Industrial-scale processes favor crystallization due to cost efficiency, with yields averaging 68–75%.
Industrial Applications and Scalability
The Sigma-Aldrich listing confirms commercial availability, suggesting established large-scale synthesis. Patent methodologies are adaptable to continuous-flow systems, reducing reaction times by 40% through inline mixing and temperature control. Notably, the use of tertiary amines (e.g., triethylamine) during deprotection enhances selectivity, reducing byproduct formation to <5% .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(2,2-dimethylpropyl)-2-aminobenzene.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis Efficiency: The synthesis of N-(2,2-dimethylpropyl)-2-hydroxybenzamide derivatives (e.g., DFA5) achieves a 73% yield via NaHCO₃ quenching and EtOAc extraction, indicating robust scalability . In contrast, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide require 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, but yields are unspecified .
Physicochemical and Reactivity Profiles
Table 2: Substituent Effects on Properties
Key Observations:
- Steric vs. Electronic Effects : The neopentyl group in the target compound provides steric shielding, while the 2-chlorophenyl group in N-(2-chlorophenyl)-2-hydroxybenzamide introduces electron-withdrawing effects, altering reaction pathways .
- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient metal coordination, a feature absent in the target compound unless modified with similar groups .
Biological Activity
N-(2,2-dimethylpropyl)-2-hydroxybenzamide is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and an amide group attached to a benzene ring. This unique structure allows for various interactions with biological molecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their functions.
- Enzyme Modulation : The amide group may interact with enzyme active sites, influencing enzymatic reactions critical for cellular processes.
Biological Activity
Research has highlighted several areas of biological activity for this compound:
- Antimicrobial Activity : Investigations have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth at certain concentrations.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro. This could have implications for treating inflammatory diseases.
Case Studies and Experimental Data
- Antimicrobial Testing :
- A study evaluated the compound against Staphylococcus aureus and E. coli. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
- Anti-inflammatory Study :
- In vitro assays using macrophage cell lines showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | High | Moderate |
| N-(cyclohexanecarbonyl)-2-hydroxybenzamide | Low | High |
This table illustrates how this compound compares with similar compounds in terms of biological activity. Notably, it shows moderate antimicrobial activity but significant anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
